Dual Monoamine Uptake Inhibition: HP-128 vs. Tacrine and Velnacrine (HP-029)
Suronacrine (HP-128) demonstrates potent inhibition of noradrenaline and dopamine reuptake—a property not shared by tacrine or velnacrine (HP-029). This dual adrenergic/cholinergic mechanism distinguishes HP-128 from pure acetylcholinesterase inhibitors in the tacrine family [1].
| Evidence Dimension | Inhibition of radiolabeled monoamine uptake (IC50) |
|---|---|
| Target Compound Data | Noradrenaline uptake IC50 = 0.070 μM; Dopamine uptake IC50 = 0.30 μM |
| Comparator Or Baseline | Tacrine and HP-029: No significant inhibition of noradrenaline or dopamine uptake reported in the same study series |
| Quantified Difference | Qualitative difference: HP-128 possesses monoamine uptake inhibition activity; tacrine and HP-029 do not exhibit this property at comparable concentrations |
| Conditions | In vitro radiolabeled neurotransmitter uptake assays (rat brain synaptosomal preparations); Shutske et al., J Med Chem 1989 |
Why This Matters
This dual mechanism provides an adrenergic component that may address cholinergic-noradrenergic interplay in Alzheimer's pathology, offering a research tool distinct from pure AChE inhibitors.
- [1] Shutske GM, et al. J Med Chem. 1989 Aug;32(8):1805-13. doi: 10.1021/jm00128a024. PMID: 2754707. View Source
